molecular formula C11H9BrN2O B8494932 6-Bromo-1'-methyl-2,3'-bipyridin-6'(1'H)-one

6-Bromo-1'-methyl-2,3'-bipyridin-6'(1'H)-one

Cat. No.: B8494932
M. Wt: 265.11 g/mol
InChI Key: AYCZHPDIYQJRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1'-methyl-2,3'-bipyridin-6'(1'H)-one is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-(6-bromopyridin-2-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C11H9BrN2O/c1-14-7-8(5-6-11(14)15)9-3-2-4-10(12)13-9/h2-7H,1H3

InChI Key

AYCZHPDIYQJRGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2=NC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged with (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid (80 mg, 0.52 mmol), potassium carbonate (217 mg, 1.57 mmol), and 1,1-bis(diphenylphosphino)ferrocenedichloropalladium(II) (19 mg, 0.026 mmol) and evacuated and purged with argon (5×). 2,6-Dibromopyridine (130 mg, 0.55 mmol) was placed into a separate flask and evacuated and backfilled with argon (3×). Degassed dimethylformamide (3.6 mL) was added to the vial containing 2,6-dibromopyridine and the solution was transferred to the flask containing the remainder of the reactants. The mixture was heated at 80° C. overnight, then cooled to room temperature, taken up in water, and extracted with ethyl acetate (2×). The ethyl acetate layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting mixture was purified via silica gel chromatography (0-5% methanol in ethyl acetate) to afford the title compound.
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80 mg
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217 mg
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19 mg
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130 mg
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reactant
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Synthesis routes and methods II

Procedure details

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